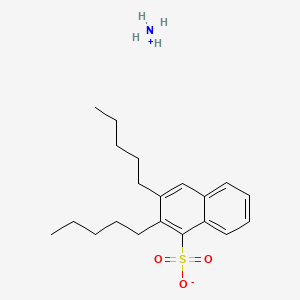
Ammonium dipentylnaphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium dipentylnaphthalenesulphonate is an ionic surfactant known for its water solubility and is primarily used as an emulsifier and solubilizer. This compound finds extensive applications in various industrial sectors, including paints, pigments, and inks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of ammonium dipentylnaphthalenesulphonate involves large-scale sulfonation processes, where naphthalene is treated with sulfuric acid or oleum. The resulting sulfonic acid is then reacted with pentyl alcohols and neutralized with ammonium hydroxide to produce the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium dipentylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonates to thiols or sulfides.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted naphthalenes, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
Ammonium dipentylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biochemical assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the formulation of paints, inks, and pigments to improve dispersion and stability
Mecanismo De Acción
The mechanism of action of ammonium dipentylnaphthalenesulphonate primarily involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. This is achieved through the formation of micelles, where the hydrophobic tails of the compound interact with non-polar substances, while the hydrophilic heads interact with water, thereby solubilizing the compound .
Comparación Con Compuestos Similares
Similar Compounds
Ammonium bituminosulfonate: Used in dermatology for treating skin conditions.
Quaternary ammonium compounds: Known for their antimicrobial properties and used in disinfectants and antiseptics
Uniqueness
Ammonium dipentylnaphthalenesulphonate stands out due to its specific application as an emulsifier and solubilizer in industrial processes. Its unique structure allows it to effectively reduce surface tension and enhance the solubility of hydrophobic compounds, making it invaluable in various industrial applications .
Propiedades
Número CAS |
61702-92-9 |
|---|---|
Fórmula molecular |
C20H31NO3S |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
azanium;2,3-dipentylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H28O3S.H3N/c1-3-5-7-11-16-15-17-12-9-10-14-19(17)20(24(21,22)23)18(16)13-8-6-4-2;/h9-10,12,14-15H,3-8,11,13H2,1-2H3,(H,21,22,23);1H3 |
Clave InChI |
ZTRXAIIXCCGSMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC2=CC=CC=C2C(=C1CCCCC)S(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


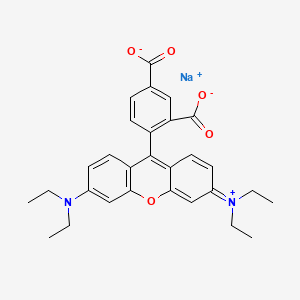


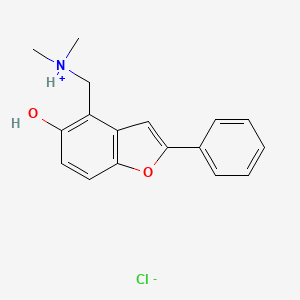

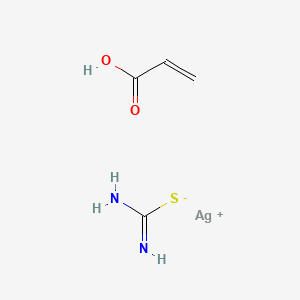
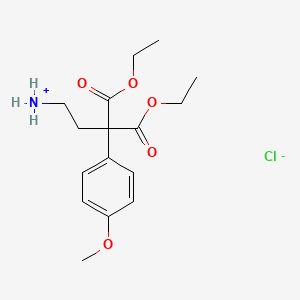
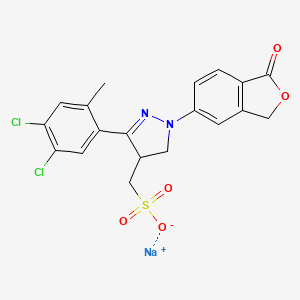
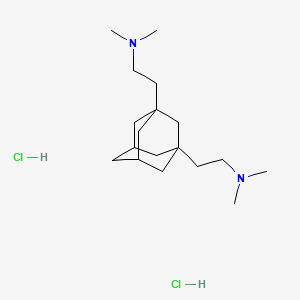
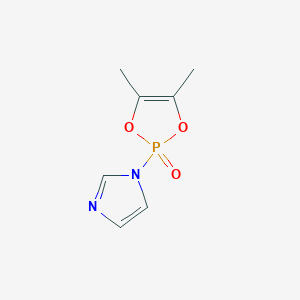
![(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)
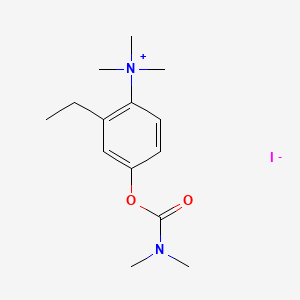
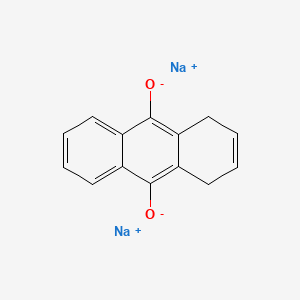
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
